molecular formula C8H11BrClNO B1378439 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride CAS No. 1421603-70-4

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

Cat. No. B1378439
CAS RN: 1421603-70-4
M. Wt: 252.53 g/mol
InChI Key: MIVIGGHRMIPLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number 1421603-70-4 . It has a molecular weight of 252.54 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is “2-amino-2-(3-bromophenyl)ethanol hydrochloride” and its InChI code is "1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H" . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been involved in the synthesis of various tertiary amino alcohols, such as those described in the study by Isakhanyan, Gevorgyan, and Panosyan (2008), where it was used to create Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Metabolic Studies

  • Kanamori et al. (2002) investigated the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats. This study might provide insights into the metabolic pathways and transformations of similar bromophenyl compounds (Kanamori et al., 2002).

Investigations into Psychoactive Effects

  • Power et al. (2015) conducted a study on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), suggesting potential psychoactive effects. This research could shed light on the properties and effects of related bromophenyl compounds (Power et al., 2015).

Stability and Pyrolysis Studies

  • Texter et al. (2018) analyzed the stability and pyrolysis products of bk-2C-B, providing valuable information about the thermal behavior and stability of bromophenyl compounds under various conditions (Texter et al., 2018).

Bischler Indole Synthesis

  • Black et al. (1980) conducted a study on the Bischler indole synthesis from 3,5-dimethoxyaniline, which might be relevant in understanding the reactions and transformations of compounds like 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride in the synthesis of indoles (Black et al., 1980).

Corrosion Inhibition Studies

  • Kaya et al. (2016) explored the inhibition performances of various thiazole and thiadiazole derivatives, including a bromophenyl derivative, against corrosion of iron. This suggests potential applications of bromophenyl compounds in corrosion inhibition (Kaya et al., 2016).

Sustained-Release Formulation Analysis

  • Laven and Schäfer (1981) investigated the drug release and dissolution behavior of norfenefrine-HCl from sustained-release formulations, which may be relevant to understanding how similar compounds like 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride could be used in such formulations (Laven & Schäfer, 1981).

Enantioselective Synthesis

  • Conde et al. (1998) achieved the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed reactions, which is relevant for the enantioselective synthesis involving bromophenyl compounds (Conde et al., 1998).

Antimicrobial Activity Studies

  • Doraswamy and Ramana (2013) synthesized novel Schiff base ligands derived from bromophenyl compounds and tested their antimicrobial activity, indicating potential applications in antimicrobial drug development (Doraswamy & Ramana, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(3-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIGGHRMIPLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421603-70-4
Record name 2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.